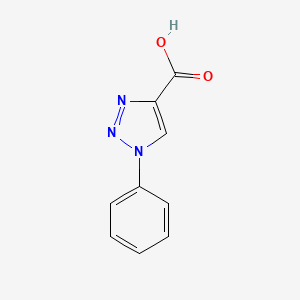

1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDBIFHDJPMBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339280 | |

| Record name | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4600-04-8 | |

| Record name | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern drug development and materials science, the 1,2,3-triazole scaffold is a cornerstone of molecular design. Its prevalence stems from the reliability of its synthesis, often via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and its unique electronic properties and ability to act as a stable linker. The subject of this guide, 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (C₉H₇N₃O₂), is a quintessential building block in this class, finding application in the development of novel therapeutic agents, including xanthine oxidase inhibitors.[1] An unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a critical prerequisite for advancing any research or development program. Misidentification can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and compromised results.

This guide provides a multi-faceted spectroscopic analysis of this compound. We will move beyond simple data reporting, delving into the causality behind the observed spectral features. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, we will construct a comprehensive and self-validating structural profile of the title compound.

Molecular Blueprint: Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the following standardized numbering scheme for this compound will be used throughout this guide.

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments.

-

Carboxylic Acid Proton (-COOH): The most downfield signal is a broad singlet appearing around δ 12-13 ppm. [2]This significant deshielding is characteristic of a carboxylic acid proton involved in hydrogen bonding. Its broadness is a result of chemical exchange and quadrupolar effects.

-

Triazole Proton (H5): A sharp singlet is observed in the region of δ 8.00–8.75 ppm. [3]This signal corresponds to the single proton on the triazole ring. Its singlet nature confirms the 1,4-disubstitution pattern, as there are no adjacent protons to cause splitting.

-

Phenyl Protons (-C₆H₅): The five protons of the phenyl group typically appear as a series of multiplets between δ 7.5 and 8.0 ppm. The exact appearance depends on the spectrometer's resolution, but they can often be resolved into a triplet for the para-proton (H4'), a triplet for the two meta-protons (H3', H5'), and a doublet for the two ortho-protons (H2', H6').

Table 1: Summary of ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | -COOH |

| ~8.50 | Singlet | 1H | H5 (Triazole) |

| ~7.80 | Multiplet | 2H | H2', H6' (Phenyl) |

| ~7.65 | Multiplet | 3H | H3', H4', H5' (Phenyl) |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the carbon framework of the molecule.

-

Carbonyl Carbon (-COOH): This carbon appears at the most downfield position, typically in the range of δ 165-185 ppm, consistent with a carboxylic acid carbonyl. [2]* Triazole Carbons (C4, C5): The two carbons of the triazole ring are found in the range of δ 122–149 ppm. [3]The carbon bearing the carboxylic acid group (C4) is generally more deshielded than the carbon bearing the proton (C5).

-

Phenyl Carbons (-C₆H₅): Four signals are expected for the phenyl group due to symmetry: one for the ipso-carbon (C1', attached to the triazole), one for the two ortho-carbons (C2', C6'), one for the two meta-carbons (C3', C5'), and one for the para-carbon (C4'). These typically appear between δ 120 and 140 ppm.

Table 2: Summary of ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxyl) |

| ~145 | C4 (Triazole) |

| ~138 | C1' (Phenyl, ipso) |

| ~130 | C4' (Phenyl, para) |

| ~129 | C3', C5' (Phenyl, meta) |

| ~125 | C5 (Triazole) |

| ~121 | C2', C6' (Phenyl, ortho) |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The spectrum can be obtained using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Caption: Key molecular vibrations and their expected IR frequencies.

Spectral Interpretation

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band is observed from approximately 2500 to 3300 cm⁻¹. [2][4]This feature is the hallmark of a hydrogen-bonded carboxylic acid dimer, which is the typical solid-state and concentrated solution form. [5]* C=O Stretch: A very strong and sharp absorption appears around 1710-1760 cm⁻¹. [2]Its position confirms the presence of a carbonyl group, and its conjugation with the triazole ring may shift it to the lower end of this range.

-

Aromatic and Triazole Ring Stretches:

-

Aromatic and heteroaromatic C-H stretching vibrations are visible as weaker peaks just above 3000 cm⁻¹ (e.g., ~3100-3050 cm⁻¹).

-

C=C and C=N stretching vibrations from both the phenyl and triazole rings appear as a series of absorptions in the 1600-1450 cm⁻¹ region.

-

-

C-O Stretch and O-H Bend: A C-O stretching vibration coupled with O-H bending appears in the 1320-1210 cm⁻¹ region. [4] Table 3: Summary of Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |

| 2500-3300 | Strong, Very Broad | O-H stretch | Carboxylic Acid (H-bonded) |

| ~3100 | Medium-Weak | C-H stretch | Aromatic/Triazole |

| ~1715 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| 1600-1450 | Medium | C=C, C=N stretch | Aromatic/Triazole Rings |

| ~1250 | Medium | C-O stretch | Carboxylic Acid |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample (e.g., in methanol or acetonitrile) is infused into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is the preferred method for this type of molecule due to its polar nature. ESI is a soft ionization technique that typically keeps the molecule intact, generating a prominent molecular ion. The analysis can be run in either positive ([M+H]⁺) or negative ([M-H]⁻) ion mode.

-

Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) and detected.

Data Interpretation

-

Molecular Formula: C₉H₇N₃O₂

-

Monoisotopic Mass (Calculated): 189.0538 Da [6]* Observed Ions (HRMS-ESI):

-

Positive Mode: Expect a prominent ion at m/z 190.0611, corresponding to the protonated molecule, [C₉H₈N₃O₂]⁺.

-

Negative Mode: Expect a prominent ion at m/z 188.0466, corresponding to the deprotonated molecule, [C₉H₆N₃O₂]⁻.

-

-

Fragmentation Analysis: Tandem MS (MS/MS) experiments can provide further structural confirmation. Key fragmentation pathways for triazoles often involve the loss of a stable nitrogen molecule (N₂).

-

A characteristic fragmentation would be the loss of N₂ (28 Da) from the protonated molecular ion, followed by decarboxylation (loss of CO₂, 44 Da).

-

Caption: A plausible fragmentation pathway in positive-ion ESI-MS/MS.

Table 4: Summary of High-Resolution Mass Spectrometry Data

| Ion Mode | Calculated m/z | Observed m/z | Formula | Proposed Identity |

| ESI+ | 190.0611 | ~190.0610 | [C₉H₈N₃O₂]⁺ | [M+H]⁺ |

| ESI- | 188.0466 | ~188.0465 | [C₉H₆N₃O₂]⁻ | [M-H]⁻ |

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. It is particularly informative for compounds containing conjugated π-systems, such as the phenyl and triazole rings in the title compound.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the absorbance spectrum, typically from 200 to 400 nm, using a dual-beam UV-Vis spectrophotometer with a matched pair of quartz cuvettes (one for the sample, one for the solvent blank).

Spectral Interpretation

The UV spectrum is expected to show strong absorption bands characteristic of the conjugated system formed by the phenyl ring linked to the 1,2,3-triazole heterocycle. The exact position of the absorption maximum (λ_max) can be sensitive to solvent polarity. [7]For aromatic and heteroaromatic systems, π → π* transitions are typically observed, resulting in strong absorptions in the 250-300 nm range.

Table 5: Expected UV-Vis Absorption Data

| Solvent | λ_max (nm) | Type of Transition |

| Ethanol | ~260-280 | π → π* |

Conclusion: A Cohesive Spectroscopic Portrait

The structural elucidation of this compound is definitively achieved through a correlated, multi-technique spectroscopic approach. NMR spectroscopy provides the unambiguous carbon-hydrogen framework and confirms the 1,4-disubstitution pattern. FT-IR spectroscopy validates the presence of the key carboxylic acid and aromatic functional groups. High-resolution mass spectrometry confirms the elemental composition with high precision, and UV-Vis spectroscopy characterizes the conjugated electronic system. Together, these techniques provide a robust and self-validating data package, ensuring the identity and purity of this vital chemical building block for researchers, scientists, and drug development professionals.

References

-

Meng, F., et al. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Krasavin, M. (2019). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Lin, J. R., et al. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

UCLA Department of Chemistry and Biochemistry. Table of Characteristic IR Absorptions. Available at: [Link]

-

García, M. A., et al. (2021). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

-

Elguero, J., et al. (2000). The UV spectra of 1-methyl-4-phenyl-1,2,3-triazole ( 5 ) in media of.... ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C9H7N3O2 | CID 555194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

physical and chemical properties of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid

Introduction: A Scaffold of Strategic Importance

This compound is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar structure, combined with the versatile reactivity of the carboxylic acid group, makes it an invaluable building block for the synthesis of more complex molecular architectures. The 1,2,3-triazole core is a bioisostere of amide, ester, and carboxylic acid functionalities, capable of participating in hydrogen bonding and dipole interactions, which enhances its potential for biological activity.[1][2] This stability is a key feature; the triazole ring is notably resistant to metabolic degradation, acid/base hydrolysis, and oxidative or reductive conditions, making it a robust scaffold for drug design.[3] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and chemical reactivity, offering a technical resource for researchers and drug development professionals.

Molecular Identity and Physicochemical Characteristics

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Understanding these characteristics is the first step in harnessing its potential.

Core Identification

-

IUPAC Name: this compound[4]

Physicochemical Data Summary

The physical and computed properties of this compound are summarized below. These values are critical for predicting its solubility, absorption, and distribution characteristics in experimental and physiological environments.

| Property | Value / Description | Source |

| Appearance | Solid (form may vary) | General Knowledge |

| Molecular Weight | 189.17 g/mol | PubChem[4][6] |

| Monoisotopic Mass | 189.053826475 Da | PubChem[4][7] |

| XLogP3 (Predicted) | 1.2 | PubChemLite[7] |

| Hydrogen Bond Donors | 1 | PubChem[4] |

| Hydrogen Bond Acceptors | 4 | PubChem[4] |

| pKa (Predicted) | The pKa of the carboxylic acid is crucial for its ionization state. For the related 1,2,3-triazole, the ring itself has a pKa of 9.4 (for the N-H proton).[8] The isophthalic acid derivative containing a 1,2,3-triazole has carboxylic acid pKa values around 3.46 and 4.46.[9] This suggests the carboxylic acid group of the title compound is a moderately strong acid. | [8][9] |

Synthesis and Mechanistic Insights

The construction of the 1,2,3-triazole ring system is most efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[10][11][12] This reaction is favored for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted isomer.

Representative Synthetic Protocol: The CuAAC Approach

The synthesis of this compound typically involves a two-step process: the CuAAC reaction between phenyl azide and an alkyne bearing a protected carboxylic acid (like an ester), followed by hydrolysis.

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition Phenyl azide is reacted with ethyl propiolate in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) source, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.

Step 2: Saponification (Ester Hydrolysis) The resulting ethyl ester is hydrolyzed using a base, such as sodium hydroxide (NaOH), followed by acidification with an acid like hydrochloric acid (HCl) to protonate the carboxylate and yield the final product.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis.

Caption: Synthetic workflow for this compound.

Spectroscopic and Structural Characterization

Confirming the structure of a synthesized compound is paramount. Spectroscopic methods provide a detailed picture of the molecular framework.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch: A very broad absorption band is expected between 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[13]

-

C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[13]

-

C=O Stretch: A strong, sharp absorption is expected around 1720-1727 cm⁻¹ for the carbonyl of the carboxylic acid.[14]

-

C=C Stretches: Aromatic ring and triazole C=C and C=N stretching vibrations will appear in the 1400-1610 cm⁻¹ region.[13][14]

-

N=N Stretch: The triazole N=N stretch is typically observed around 1470 cm⁻¹.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise connectivity of atoms.

-

¹H NMR: The spectrum for a related compound, 1-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, shows the triazole proton as a singlet at 8.7 ppm and the aromatic protons in the 6.9-7.7 ppm range.[14] For the title compound, one would expect:

-

A singlet for the triazole C5-H proton, likely downfield (δ > 8.0 ppm).

-

Multiplets for the phenyl group protons in the aromatic region (δ 7.0-8.0 ppm).

-

A very broad singlet for the carboxylic acid proton (δ > 10.0 ppm), which may not always be observed depending on the solvent and concentration.

-

-

¹³C NMR: The carbon spectrum provides information on the electronic environment of each carbon atom. For a similar structure, 1-(4-chlorophenyl)-5-(2-(5-((5-mercapto-1,3,4-thiadiazol-2-yl)methyl)-1,3,4-thiadiazol-2-yl)vinyl)-1H-1,2,3-triazole, key shifts were observed at δ= 161, 165 (C=N), 145 (C-triazole), and 120-135 (aromatic carbons).[14]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ is 190.06111.[7]

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the interplay between the stable triazole ring and the reactive carboxylic acid moiety.

Thermal Stability

The 1,2,3-triazole ring is known for its high thermal stability.[3] Studies on related energetic materials containing polynitro-aryl-1,2,3-triazoles show decomposition temperatures ranging from 142-319 °C, indicating the robustness of the core heterocycle.[15]

Reactions of the Carboxylic Acid Group

The carboxylic acid is a versatile handle for derivatization, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Key reactions of the carboxylic acid functional group.

-

Esterification: Reaction with alcohols under acidic conditions produces esters, which can act as prodrugs or modify solubility and lipophilicity.

-

Amidation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC) yields amides. This is a common strategy in medicinal chemistry to introduce new interaction points for biological targets. A study on 1-aryl-1H-1,2,3-triazole-4-carboxamides highlighted their potential as anti-influenza agents.[12][16]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, providing another route for functionalization.

Significance in Drug Discovery

The 1-phenyl-1,2,3-triazole scaffold is a privileged structure in medicinal chemistry.

-

Xanthine Oxidase Inhibition: A series of this compound derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[17] These compounds demonstrated potent inhibitory effects, with some derivatives being significantly more active than the standard drug allopurinol.[17]

-

Antimicrobial Potential: The triazole core is present in numerous antifungal and antibacterial agents.[1][3][18] A derivative, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, has shown antimicrobial activity against various pathogenic bacteria.[3]

-

Anticancer Research: The 1,2,4-triazole isomer is a well-known moiety in anticancer agents, and by extension, the 1,2,3-triazole scaffold is actively explored for similar applications.[1][19]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[4]

Conclusion

This compound is a compound of considerable scientific value, underpinned by its robust chemical nature and synthetic accessibility. The stability of the triazole ring, combined with the reactivity of the carboxylic acid group, provides a powerful platform for the development of novel therapeutic agents and functional materials. Its successful application as a scaffold for potent enzyme inhibitors demonstrates its utility in drug discovery. This guide has outlined its core properties, providing a foundational understanding for researchers aiming to exploit its unique chemical personality in their work.

References

-

Meng, F., et al. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3812-3816. Available at: [Link]

-

LookChem. (n.d.). This compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 555194, this compound. PubChem. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

Siena University. (n.d.). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1. Usiena Air. Available at: [Link]

-

MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available at: [Link]

-

SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3159718, 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid. PubChem. Available at: [Link]

-

Maji, K., & Haldar, D. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]

-

SpectraBase. (n.d.). 1H-1,2,3-triazole-4-carboxylic acid, 1-phenyl- - Optional[MS (GC)]. Available at: [Link]

-

ResearchGate. (n.d.). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Available at: [Link]

-

National Institutes of Health. (n.d.). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 270009, 1-phenyl-1H-1,2,3-triazole. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140120, 1,2,3-Triazole-4-carboxylic acid. PubChem. Available at: [Link]

-

ResearchGate. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Available at: [Link]

-

ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. PubMed. Available at: [Link]

-

SciELO. (n.d.). 1H-[4][5][17]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

eScholarship.org. (n.d.). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Available at: [Link]

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

-

American Elements. (n.d.). 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid. Available at: [Link]

-

ACS Publications. (n.d.). Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. Molecular Pharmaceutics. Available at: [Link]

-

Wikipedia. (n.d.). 1,2,3-Triazole. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: A novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Available at: [Link]

-

Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. Available at: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H7N3O2 | CID 555194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 4600-04-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. PubChemLite - this compound (C9H7N3O2) [pubchemlite.lcsb.uni.lu]

- 8. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. usiena-air.unisi.it [usiena-air.unisi.it]

- 17. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 19. escholarship.org [escholarship.org]

- 20. 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid | C9H7N3O2 | CID 3159718 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid, a key heterocyclic compound, has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid triazole core, coupled with the aromatic phenyl and carboxylic acid functionalities, provides a versatile scaffold for the design of novel therapeutic agents and functional materials.[3] This guide offers a comprehensive exploration of the molecular structure and conformational dynamics of this important molecule, providing insights crucial for its application in drug discovery and development. The 1,2,3-triazole moiety is a well-established pharmacophore known for its metabolic stability and ability to participate in various non-covalent interactions, making it a valuable component in the design of enzyme inhibitors and receptor ligands.[3]

Molecular Structure and Spectroscopic Characterization

The molecular formula of this compound is C₉H₇N₃O₂.[4] Its structure consists of a central 1,2,3-triazole ring substituted with a phenyl group at the N1 position and a carboxylic acid group at the C4 position. This arrangement gives rise to a unique set of physicochemical properties that are critical to its biological activity and material applications.

Spectroscopic Signature

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, typically in the range of 7.0-8.0 ppm. The single proton on the triazole ring (H5) would likely appear as a singlet further downfield, influenced by the electron-withdrawing nature of the adjacent carboxylic acid and the triazole ring itself. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the phenyl ring carbons, the two distinct carbons of the triazole ring, and the carbonyl carbon of the carboxylic acid group, which is expected to resonate at the lowest field (typically >160 ppm).[5][6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching frequencies. A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. Additional peaks in the fingerprint region will correspond to the C=C and C-N stretching vibrations of the aromatic and triazole rings.

-

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound. The gas chromatography-mass spectrometry (GC-MS) data for this compound would show a molecular ion peak corresponding to its molecular weight of 189.17 g/mol .[4][7]

Solid-State Conformation and Crystallography

While a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD), extensive insights can be drawn from the crystal structures of closely related analogues.[8][9]

A prime example is the crystal structure of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.[10][11] In this structure, a notable feature is the dihedral angle of 41.85° between the planes of the triazole and phenyl rings.[10] This non-planar conformation is a common feature in such biaryl systems and is a result of the steric hindrance between the ortho-protons of the phenyl ring and the substituents on the triazole ring.

Furthermore, the carboxylic acid groups in the solid state typically form hydrogen-bonded dimers, with two molecules associating through strong O-H···O hydrogen bonds.[10][11] This dimeric arrangement significantly influences the crystal packing and the overall supramolecular architecture. A similar hydrogen bonding pattern is highly probable for this compound.

Another relevant structure, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, reveals a smaller dihedral angle of 16.54° between the triazole and phenyl rings, suggesting that the conformational preference can be influenced by other substituents and crystal packing forces.[12]

Conformational Analysis in Solution and Computational Insights

The conformation of this compound in solution is expected to be dynamic, with rotation around the C-N single bond connecting the phenyl and triazole rings. The energetic barrier to this rotation determines the conformational flexibility of the molecule.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational landscape of molecules like this compound.[13][14][15] Such studies can elucidate the rotational energy profile and identify the most stable conformers.

Key conformational parameters include:

-

Dihedral Angle (Φ): The angle between the plane of the phenyl ring and the plane of the triazole ring.

-

Carboxylic Acid Orientation: The orientation of the carboxylic acid group relative to the triazole ring.

DFT studies on similar 1-phenyl-1,2,3-triazole systems suggest that the global minimum energy conformation is likely to be non-planar, with a dihedral angle that balances steric repulsion and electronic effects.[13] The rotational barrier is expected to be relatively low, allowing for conformational flexibility at room temperature. The planarity of the molecule can be influenced by the electronic nature of substituents on the phenyl ring.

The following table summarizes key structural parameters derived from computational studies and crystallographic data of related compounds.

| Parameter | Expected Value/Range | Method of Determination | Reference |

| Molecular Formula | C₉H₇N₃O₂ | - | [4] |

| Molecular Weight | 189.17 g/mol | Mass Spectrometry | [4] |

| Phenyl-Triazole Dihedral Angle | 15° - 45° | X-ray Crystallography (analogues), DFT | [10][12] |

| C=O Stretch (IR) | 1700 - 1750 cm⁻¹ | Infrared Spectroscopy | - |

| O-H Stretch (IR) | 2500 - 3300 cm⁻¹ (broad) | Infrared Spectroscopy | - |

| Carboxylic Acid ¹H NMR | >10 ppm | ¹H NMR Spectroscopy | - |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[16][17]

Representative Synthesis Protocol

A widely adopted method involves the reaction of phenylazide with ethyl propiolate, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H7N3O2 | CID 555194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Search - Access Structures [ccdc.cam.ac.uk]

- 9. Crystallography Open Database: Search results [qiserver.ugr.es]

- 10. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid in common organic solvents

An In-depth Technical Guide to the Solubility of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid triazole core, coupled with the aromatic phenyl ring and the functional carboxylic acid group, provides a versatile scaffold for the synthesis of novel therapeutic agents and functional materials.[2][3] Notably, derivatives of this compound have been explored as xanthine oxidase inhibitors for the treatment of hyperuricemia and gout.[2] The physicochemical properties of this molecule, particularly its solubility, are of paramount importance for its practical applications, influencing everything from reaction kinetics in synthesis to bioavailability in drug formulations.[4][5]

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. As a Senior Application Scientist, this guide is structured to not only present solubility data but also to provide a deep understanding of the underlying chemical principles and the experimental methodologies used to determine these crucial parameters.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[6] The structure of this compound features distinct regions that influence its solubility:

-

The Phenyl Group: This nonpolar, aromatic ring contributes to the molecule's lipophilicity, suggesting solubility in nonpolar organic solvents.

-

The 1,2,3-Triazole Ring: This heterocyclic ring is polar and capable of participating in dipole-dipole interactions and hydrogen bonding (as a hydrogen bond acceptor).[3]

-

The Carboxylic Acid Group: This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. It can also deprotonate to form a carboxylate salt, significantly increasing its polarity and solubility in polar solvents.[1]

Based on this structure, it is anticipated that this compound will exhibit poor solubility in nonpolar solvents and increasing solubility in more polar solvents, particularly those that can engage in hydrogen bonding.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][7][8] This method involves agitating an excess of the solid compound in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a known volume of each selected organic solvent to the respective vials. The presence of undissolved solid is crucial to ensure a saturated solution.[7]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

Quantification of Dissolved Solute:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the dissolved this compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the unknown samples.[9]

-

Diagram of the Shake-Flask Experimental Workflow

Caption: Influence of solvent polarity on solute interactions.

Alternative Methodology: Potentiometric Titration

For ionizable compounds like this compound, potentiometric titration offers an alternative method for determining solubility, particularly its pH-dependent solubility. [10]This technique involves titrating a suspension of the compound with a strong base and monitoring the pH. The point at which the pH curve deviates from that of a true solution can be used to calculate the intrinsic solubility. [10][11]This method is particularly useful in drug development for understanding how the solubility of a compound will change in different physiological environments. [10]

Conclusion

Understanding the solubility of this compound is crucial for its effective application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and has detailed the experimental protocol for its determination using the reliable shake-flask method. The hypothetical data presented illustrates the expected trend of increasing solubility with increasing solvent polarity. For researchers working with this compound, a thorough understanding of its solubility characteristics in various organic solvents is a critical first step in experimental design, whether for organic synthesis, formulation development, or biological screening.

References

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? [Link]

-

BioAssay Systems. Shake Flask Solubility Services. [Link]

-

LookChem. Cas 4600-04-8, this compound. [Link]

-

ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

ACS Publications. (2017, March 15). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Scite.ai. Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

Studylib. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ERIC. (2017, May). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations, Journal of Chemical Education. [Link]

-

Scribd. Experiment 1: Solubility of Organic Compounds. [Link]

-

ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

University of Texas at Dallas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. This compound. [Link]

-

PubMed. (2017, August 15). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. [Link]

-

PubChem. 1,2,3-Triazole-4-carboxylic acid. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

ResearchGate. The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. [Link]

-

MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

-

ResearchGate. (2025, August 6). Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. [Link]

-

NIH. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. [Link]

-

SpectraBase. 1H-1,2,3-triazole-4-carboxylic acid, 1-phenyl- - Optional[MS (GC)] - Spectrum. [Link]

Sources

- 1. Cas 4600-04-8,this compound | lookchem [lookchem.com]

- 2. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid

Foreword: The Crucial Role of Thermal Stability in Drug Development

In the landscape of modern drug discovery and development, the 1,2,3-triazole scaffold has emerged as a cornerstone of medicinal chemistry. Its prevalence is a testament to its bioisosteric properties, mimicking functionalities like amides and carboxylic acids, and its role in forging stable linkages in complex molecular architectures.[1] Among the myriad of triazole derivatives, 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid stands out as a significant building block in the synthesis of pharmacologically active agents, including potential xanthine oxidase inhibitors.[2] However, the journey from a promising lead compound to a viable drug candidate is paved with rigorous physicochemical characterization, of which thermal stability is a critical parameter. A thorough understanding of a compound's behavior under thermal stress is paramount for ensuring its safety, processability, and shelf-life. This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Profile and Inherent Stability

This compound (C₉H₇N₃O₂) is an aromatic heterocyclic compound featuring a phenyl group appended to a 1,2,3-triazole ring, which is further functionalized with a carboxylic acid group.[3] The inherent stability of the 1,2,3-triazole ring is a key attribute, distinguishing it from other organic structures with three contiguous nitrogen atoms. This stability, however, is not absolute and can be influenced by substituent effects and thermal energy input.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | PubChem CID: 555194[3] |

| Molecular Weight | 189.17 g/mol | PubChem CID: 555194[3] |

| CAS Number | 4600-04-8 | ChemicalBook[4] |

The presence of the electron-withdrawing phenyl and carboxylic acid groups can influence the electron density of the triazole ring, thereby affecting its thermal decomposition characteristics. Computational studies on substituted triazoles suggest that electron-withdrawing groups can slightly increase the activation energy for decomposition, while electron-donating groups may lower it.[5][6]

Postulated Thermal Decomposition Pathways

While specific experimental data on the thermal decomposition of this compound is not extensively reported in the literature, we can infer the most probable degradation pathways based on studies of analogous triazole derivatives. Flash vacuum pyrolysis of phenyl-substituted triazoles has been shown to result in the extrusion of molecular nitrogen (N₂).[7] This is a common decomposition route for many nitrogen-rich heterocyclic compounds.

The decomposition of 1,2,3-triazoles can proceed through several mechanisms, including ring-opening to form a diazo intermediate, followed by nitrogen elimination. The presence of the phenyl and carboxylic acid substituents will undoubtedly influence the specific fragmentation pattern.

A plausible decomposition cascade for this compound could initiate with decarboxylation, followed by the fragmentation of the triazole ring. Alternatively, the triazole ring may fragment first, leading to a variety of reactive intermediates.

Key Postulated Steps:

-

Decarboxylation: The carboxylic acid moiety is susceptible to thermal decarboxylation, releasing carbon dioxide (CO₂) and forming 1-phenyl-1H-1,2,3-triazole.

-

Nitrogen Extrusion: The triazole ring can undergo cleavage to release a molecule of nitrogen (N₂), a thermodynamically favorable process. This could lead to the formation of highly reactive intermediates.

-

Fragmentation of the Phenyl Ring: At higher temperatures, the phenyl ring itself can fragment, leading to the formation of smaller hydrocarbon species.

The identification of the exact decomposition products would necessitate techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Recommended Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is indispensable.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into an alumina or platinum crucible.

-

Instrument Setup:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.

-

Heating Rate: A heating rate of 10 °C/min is standard. Additional runs at different heating rates (e.g., 5, 15, and 20 °C/min) can be performed for kinetic analysis.

-

Temperature Range: 25 °C to 600 °C, or higher if the decomposition is not complete.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak) from the derivative of the TGA curve (DTG).

-

Quantify the percentage of weight loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to a temperature just beyond the final decomposition event observed in the TGA.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

Anticipated Thermal Profile and Data Interpretation

Based on the thermal behavior of similar aromatic carboxylic acids and triazole derivatives, the following thermal profile for this compound can be anticipated:

| Thermal Event | Anticipated Temperature Range (°C) | Technique | Expected Observation |

| Melting | 150 - 250 | DSC | Sharp endothermic peak |

| Decomposition | > 250 | TGA & DSC | Significant weight loss in TGA; complex exothermic peaks in DSC |

The decomposition is likely to occur in multiple stages, as observed in other substituted triazoles.[8] The initial weight loss may correspond to decarboxylation, followed by the more energetic decomposition of the triazole ring.

Kinetic Analysis of Decomposition

For a more in-depth understanding of the decomposition process, kinetic parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n) can be determined from the TGA data obtained at multiple heating rates. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models, are recommended for this purpose as they do not assume a specific reaction model.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. While direct experimental data remains to be published, the insights from related structures and established analytical protocols offer a robust framework for its characterization. A comprehensive thermal analysis, as outlined in this guide, is a critical step in the preclinical development of any drug candidate derived from this important scaffold. Future work should focus on the experimental validation of the postulated decomposition pathways and the detailed kinetic modeling of the degradation process. Such data will be invaluable for process optimization, formulation development, and ensuring the safety and efficacy of novel therapeutics.

References

- Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Gamal, M. H. (2001). The flash vacuum pyrolysis of some 1,2,4-triazole derivatives. Journal of Physical Organic Chemistry, 14(7), 437-443.

- Computational study on the thermal decomposition of 1,2,4-triazol-3(2H)-ones and their thione analogues. Molecules, 31(1), 109.

- Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Preprints.org.

- Gilchrist, T. L., Rees, C. W., & Thomas, C. (1975). Reactive intermediates. Part XXVI. Flash vacuum pyrolysis of phenyl-substituted 1,2,4-triazoles; a new synthesis of isoindoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-7.

- Gilchrist, T. L., Gymer, G. E., & Rees, C. W. (1975). Reactive intermediates. Part XXV. Investigation of the pyrolysis of 1,4- and 1,5-diphenyl-1,2,3-triazoles by use of 13C-labelled compounds. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-7.

-

1,2,3-Triazole. In Wikipedia. Retrieved January 22, 2026, from [Link]

-

This compound. PubChem. Retrieved January 22, 2026, from [Link]

- Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 26(15), 4587.

- Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3754-3758.

Sources

- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 2. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H7N3O2 | CID 555194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4600-04-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Reactive intermediates. Part XXVI. Flash vacuum pyrolysis of phenyl-substituted 1,2,4-triazoles; a new synthesis of isoindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid: From Molecular Structure to Drug Design Insights

Authored by: Gemini, Senior Application Scientist

Foreword: The intersection of computational chemistry and medicinal chemistry has catalyzed a paradigm shift in drug discovery. By leveraging the predictive power of quantum mechanics, we can dissect molecular properties at the subatomic level, providing an unparalleled understanding of structure-activity relationships (SAR) long before a compound is synthesized. This guide focuses on 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid, a molecule belonging to a class of nitrogen-containing heterocycles renowned for their broad pharmacological significance.[1][2][3][4][5] The 1,2,3-triazole ring is a bioisosteric replacement for amide bonds and is a key structural motif in numerous therapeutic agents, exhibiting activities ranging from antifungal to anticancer.[1][5]

This document provides a comprehensive, technically-grounded workflow for performing and interpreting quantum chemical calculations on this scaffold. It is designed for researchers, computational chemists, and drug development professionals who seek to apply these methods to rationalize experimental findings and guide the design of novel, more potent therapeutic agents, such as inhibitors of enzymes like xanthine oxidase.[6][7]

The Strategic Imperative: Why Quantum Calculations?

In drug design, our goal is to optimize the interaction between a small molecule (the drug) and a biological target (e.g., an enzyme or receptor). This interaction is governed by the fundamental electronic properties of the drug molecule. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a robust framework for elucidating these properties.[8] DFT provides a favorable balance between computational cost and accuracy, making it the workhorse for computational studies on molecules of pharmaceutical interest.[9][10]

Through these calculations, we can determine:

-

Stable 3D Conformation: The precise geometry a molecule adopts, which is critical for its fit within a protein's binding pocket.

-

Electron Distribution: Regions of the molecule that are electron-rich or electron-poor, dictating how it will engage in non-covalent interactions like hydrogen bonds and electrostatic contacts.

-

Chemical Reactivity: The molecule's propensity to participate in chemical reactions, offering insights into its stability and potential metabolic fate.

The choice of computational method is paramount for the reliability of the results. For the this compound system, the B3LYP hybrid functional is a well-established and validated choice that accurately captures electron correlation effects.[9][10] This functional is paired with a Pople-style basis set, such as 6-311G(d,p) , which provides sufficient flexibility to describe the electron orbitals of the atoms involved, including polarization functions (d,p) essential for describing chemical bonds accurately.[10]

The Computational Workflow: A Validated Protocol

The following protocol outlines a self-validating system for the quantum chemical analysis of this compound. Each step builds upon the previous one, ensuring the final calculated properties are derived from a physically meaningful molecular state.

Caption: Quantum chemical calculation workflow for drug design.

Experimental Protocol: Step-by-Step Methodology

1. Molecular Structure Generation:

- Using a molecular editor such as GaussView or the open-source Avogadro, construct the 3D structure of this compound.

- Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94) to ensure reasonable bond lengths and angles.

- Save the atomic coordinates in a format suitable for the quantum chemistry software package (e.g., a .gjf file for Gaussian).

2. Geometry Optimization:

- Create an input file specifying a geometry optimization task.

- Causality: The purpose of this step is to find the most stable arrangement of the atoms in space (the global minimum on the potential energy surface). All subsequent electronic properties are only meaningful when calculated for this optimized structure.

- Keywords: Opt Freq B3LYP/6-311G(d,p)

- Submit the calculation. The process is converged when the forces on the atoms are negligible and the geometry no longer changes between optimization steps.

3. Frequency Analysis:

- This calculation is typically performed automatically after the optimization by including Freq in the keyword line.

- Self-Validation: The output of this calculation must be inspected for imaginary frequencies. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be redone from a perturbed geometry.

- This step also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

4. Single-Point Energy and Property Calculation:

- Using the validated optimized geometry, perform a final, single-point energy calculation to generate detailed information about the electronic properties.

- Request the generation of molecular orbitals (for HOMO-LUMO analysis), the electrostatic potential (for MEP mapping), and a full population analysis (for NBO).

- Keywords: #P B3LYP/6-311G(d,p) Pop=NBO

Data Analysis and Interpretation for Drug Discovery

The raw output of these calculations is a wealth of numerical data. The true expertise lies in translating this data into actionable chemical insights.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is where an electron is most likely to be accepted.

-

HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of chemical stability.[2][9] A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In drug design, a highly reactive molecule may be metabolically unstable or prone to off-target toxicities.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions.[2]

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the triazole ring. These are prime sites for hydrogen bond acceptance and interactions with positively charged (cationic or electropositive) regions of a receptor.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen of the carboxylic acid. This is a strong hydrogen bond donor site.

-

Green Regions (Neutral Potential): Typically found over the phenyl ring, indicating regions that will favor hydrophobic (van der Waals) interactions.

By analyzing the MEP map, a medicinal chemist can propose structural modifications to enhance electrostatic complementarity with a known target active site.

Quantitative Molecular Descriptors

From the HOMO and LUMO energies, we can derive global reactivity descriptors that quantify the molecule's chemical behavior.[8]

| Descriptor | Formula | Interpretation in Drug Design Context |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added; relates to the ability to accept an electron. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron; relates to the ability to donate an electron. |

| Electronegativity (χ) | (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution; proportional to the HOMO-LUMO gap. |

| Global Electrophilicity (ω) | χ² / (2η) | A measure of the molecule's propensity to act as an electrophile (electron acceptor). |

These descriptors are invaluable for comparing a series of analogues in a quantitative structure-activity relationship (QSAR) study. For instance, a correlation might be found between the calculated electrophilicity and the observed biological activity, providing a powerful predictive model for designing new compounds.

Conclusion: A Predictive Foundation for Innovation

Quantum chemical calculations provide a scientifically rigorous foundation for understanding the behavior of drug candidates like this compound. By moving beyond mere structural diagrams and delving into the electronic properties that govern molecular interactions, we empower drug discovery teams to make more informed decisions. The workflow described herein represents a robust, validated approach to generating these insights, enabling the rational design of molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. This computational lens is not a replacement for experimental chemistry and biology but a powerful synergistic tool that accelerates the journey from a promising scaffold to a life-saving therapeutic.

References

-

Zhang, T., Wu, Q., Li, S., Wang, L., Sun, Q., Zhang, Y., Meng, F., & Gao, H. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3812–3816. [Link]

-

PubMed. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. National Center for Biotechnology Information. [Link]

-

Journal of Kufa for Chemical Sciences. (2025). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3- Triazole Derivatives. University of Kufa. [Link]

-

Ovidius University Annals of Chemistry. (Date not available). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Press. [Link]

-

National Institutes of Health. (Date not available). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Library of Medicine. [Link]

-

Journal of Kufa for Chemical Sciences. (2025). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. University of Kufa. [Link]

-

ResearchGate. (Date not available). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. [Link]

-

PubMed. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. National Library of Medicine. [Link]

-

Arabian Journal of Chemistry. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Elsevier. [Link]

-

International Research Journal of Education and Technology. (Date not available). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. [Link]

-

ResearchGate. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]

-

ACS Publications. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. American Chemical Society. [Link]

-

PubChem. (Date not available). This compound. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (2019). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Library of Medicine. [Link]

-

PubMed Central. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. National Library of Medicine. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

-

MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. irjweb.com [irjweb.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sci-Hub. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors / Bioorganic & Medicinal Chemistry Letters, 2017 [sci-hub.jp]

- 7. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to the Initial Biological Evaluation of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives

Executive Summary: The Rationale for a Targeted Screening Approach

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry. Its unique combination of metabolic stability, capacity for hydrogen bonding, and dipole character makes it a privileged scaffold in drug discovery.[1] When incorporated into a molecule like 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid, the resulting derivatives present a rich chemical space for exploring diverse biological activities. This guide outlines a strategic, multi-pronged approach for the initial biological screening of this specific class of compounds. Instead of a broad, unfocused screen, we advocate for a targeted evaluation based on the well-documented potential of the triazole core. Our methodology prioritizes efficiency and depth, focusing on three primary areas with high probabilities of yielding significant findings: anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This document provides the causal framework behind experimental choices, detailed protocols for primary assays, and a clear roadmap for interpreting initial data to guide subsequent drug development efforts.

Foundational Strategy: The Screening Cascade

Before initiating any specific biological assay, a logical and structured screening cascade must be established. This ensures that resources are used efficiently and that the data generated is reliable and reproducible. The initial phase, or primary screening, is designed to identify "hits"—compounds that exhibit a desired biological effect at a specific concentration.

Caption: High-level workflow for the initial biological screening cascade.

Anticancer Activity Screening

The 1,2,3-triazole scaffold is a component of numerous compounds with proven anticancer potential, often acting through mechanisms like cell cycle arrest and apoptosis induction.[1][4] Therefore, a primary cytotoxicity screen against a panel of relevant human cancer cell lines is a logical starting point.

Causality of Assay Choice: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screen for its robustness, high-throughput adaptability, and extensive validation in academic and industrial settings.[5] It provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[6] Viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, the concentration of which is directly proportional to the number of living cells.[5][7] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for cytotoxic potency.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Preparation: Prepare a stock solution of each triazole derivative in sterile DMSO (e.g., 10 mM). Create a series of 2-fold dilutions in culture medium to achieve final test concentrations ranging from 0.1 µM to 100 µM.

-